2-(4-Methoxybenzyl)-1,3-dithiane chemical properties
2-(4-Methoxybenzyl)-1,3-dithiane chemical properties
Topic: 2-(4-Methoxybenzyl)-1,3-dithiane Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Umpolung Reagent for Masked Phenylacetaldehyde Anions[1]
Executive Technical Summary
2-(4-Methoxybenzyl)-1,3-dithiane (CAS: 74447-45-3) serves as a critical "masked" acyl anion equivalent in advanced organic synthesis. Structurally, it represents the thioacetal protection of (4-methoxyphenyl)acetaldehyde. Its primary utility lies in the Corey-Seebach Umpolung strategy, where the inherent electrophilicity of the carbonyl carbon is inverted to a nucleophilic center.[1]
Unlike simple 2-phenyl-1,3-dithianes, the 4-methoxybenzyl (PMB) substituent introduces specific electronic considerations. The electron-donating nature of the methoxy group influences the stability of the C2-lithio species and dictates chemoselectivity during oxidative deprotection, as the PMB moiety itself is susceptible to oxidative cleavage (e.g., by DDQ or CAN). This guide details the synthesis, lithiation thermodynamics, and deprotection protocols required to utilize this reagent effectively in total synthesis.[2]
Chemical Profile & Physical Properties[4][5][6][7]
| Property | Data |
| IUPAC Name | 2-[(4-Methoxyphenyl)methyl]-1,3-dithiane |
| CAS Number | 74447-45-3 |
| Molecular Formula | C₁₂H₁₆OS₂ |
| Molecular Weight | 240.38 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Melting Point | 53–56 °C (Typical range for benzyl-substituted dithianes) |
| pKa (C2-H) | ~31 (in DMSO) |
| Solubility | Soluble in THF, DCM, Chloroform, Toluene; Insoluble in Water |
Synthesis & Preparation Protocols
Researchers typically access this compound via two primary routes. The choice depends on the stability of the precursor aldehyde versus the availability of the alkylating agent.[2]
Method A: Thioacetalization of (4-Methoxyphenyl)acetaldehyde
Best for large-scale preparation when the aldehyde is readily available.
Reagents: (4-Methoxyphenyl)acetaldehyde, 1,3-Propanedithiol, BF₃[2]·OEt₂ (catalyst).[2] Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).[2]
Protocol:
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Setup: Flame-dry a 2-neck round-bottom flask under Argon.
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Dissolution: Dissolve (4-methoxyphenyl)acetaldehyde (10 mmol) and 1,3-propanedithiol (11 mmol, 1.1 equiv) in anhydrous DCM (50 mL).
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Catalysis: Cool to 0°C. Add BF₃·OEt₂ (1 mmol, 0.1 equiv) dropwise.[2] Note: The reaction is exothermic.[2]
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Reaction: Warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Workup: Quench with 10% NaOH or saturated NaHCO₃. Wash organic layer with water and brine. Dry over Na₂SO₄.[3]
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Purification: Recrystallize from methanol or purify via flash column chromatography.
Method B: Alkylation of 1,3-Dithiane (The Corey-Seebach Route)
Best for introducing the PMB group onto a pre-existing dithiane core.
Reagents: 1,3-Dithiane, n-Butyllithium (n-BuLi), 4-Methoxybenzyl chloride (PMB-Cl). Solvent: THF (anhydrous).[2]
Protocol:
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Lithiation: Dissolve 1,3-dithiane (10 mmol) in THF (40 mL) under N₂/Ar. Cool to -78°C.[1]
-
Deprotonation: Add n-BuLi (10.5 mmol, 2.5 M in hexanes) dropwise over 20 mins. Stir at -78°C for 1–2 hours. The solution typically turns pale yellow.[2]
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Alkylation: Add 4-Methoxybenzyl chloride (10.5 mmol) dissolved in THF slowly.
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Warming: Allow the mixture to warm to 0°C over 2 hours.
-
Quench: Pour into saturated NH₄Cl solution. Extract with Et₂O.
Mechanistic Deep Dive: Umpolung Reactivity
The power of 2-(4-methoxybenzyl)-1,3-dithiane lies in its ability to function as a nucleophilic acyl anion equivalent.
Lithiation Thermodynamics
The C2 proton, flanked by two sulfur atoms, is acidic (pKa ~31) due to the polarizability of sulfur and orbital overlap (n_C -> σ*_C-S negative hyperconjugation).[2] However, the 4-methoxybenzyl group at C2 introduces steric bulk and electronic donation.
-
Electronic Effect: The electron-rich anisole ring does not significantly destabilize the anion compared to a simple benzyl group, but it does make the system more electron-rich overall.
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Solvent Effects: Successful lithiation often requires HMPA or DMPU as cosolvents (approx. 4–10% v/v) to disrupt lithium aggregates and increase the kinetic basicity of the lithiated species, especially for the second lithiation (if generating a quaternary center).[2]
Visualizing the Pathway
The following diagram illustrates the transformation from electrophilic aldehyde to nucleophilic dithiane anion.
Caption: The Umpolung workflow converting the electrophilic carbonyl precursor into a nucleophilic engine for C-C bond formation.
Deprotection Strategies (Critical for PMB Derivatives)
Deprotecting 2-(4-methoxybenzyl)-1,3-dithiane requires care. The 4-methoxybenzyl (PMB) group is a common protecting group for alcohols, cleaved by oxidative conditions (DDQ, CAN).[2] When deprotecting the dithiane ring, one must select conditions that cleave the thioacetal without oxidizing the benzylic position or cleaving the methyl ether, unless that is the intended cascade.[2]
Method A: Mercuric Salts (Traditional & Reliable)
High chemoselectivity for S-acetals over PMB ethers.
-
Reagents: HgCl₂ (2.2 equiv), HgO (1.1 equiv).[2]
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Solvent: Acetonitrile/Water (4:1).[2]
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Mechanism: Hg(II) coordinates to sulfur, making the C2 carbon highly electrophilic, facilitating hydrolysis.[2]
-
Protocol: Reflux the dithiane with HgCl₂/HgO for 2–4 hours. Filter through Celite to remove mercury salts.
Method B: Iodine/DMSO (Mild Oxidative)
Greener alternative, but monitor closely to avoid benzylic oxidation.[2]
-
Reagents: Iodine (0.1–0.5 equiv), DMSO (stoichiometric or solvent).[2]
-
Protocol: Heat at 60–80°C. The reaction proceeds via an iodosulfonium intermediate.
-
Self-Validating Step: The disappearance of the characteristic dithiane spots on TLC and the emergence of the carbonyl stretch in IR (~1715 cm⁻¹) confirms deprotection.
Method C: NBS (N-Bromosuccinimide)
Fast, low temperature.[2]
-
Reagents: NBS (4-6 equiv).
-
Solvent: Acetone/Water (97:[2]3) at 0°C.
-
Warning: Excess NBS can brominate the electron-rich aromatic ring of the PMB group. Titrate carefully.
Experimental Workflow: Alkylation of 2-(4-Methoxybenzyl)-1,3-dithiane
This specific protocol describes the reaction of the title compound with an electrophile (e.g., Methyl Iodide) to create a quaternary center.[2]
Caption: Step-by-step workflow for the alkylation of 2-(4-methoxybenzyl)-1,3-dithiane.
Detailed Protocol:
-
Preparation: Place 2-(4-methoxybenzyl)-1,3-dithiane (1.0 equiv) in a flask with anhydrous THF (0.2 M concentration). Add HMPA (2.0 equiv) if the electrophile is sterically hindered.[2]
-
Cryogenic Phase: Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise.
-
Observation: A color change to bright yellow/orange indicates anion formation.
-
-
Trapping: After 1 hour, add the electrophile (1.2 equiv).
-
Kinetics: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C.
-
Validation: Check TLC. The starting material (less polar) should disappear.[2]
-
Isolation: Quench with NH₄Cl. Extract with ether. The product will be a 2,2-disubstituted dithiane .
References
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Corey, E. J., & Seebach, D. (1965).[2][4] "Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Acylation." Angewandte Chemie International Edition, 4(12), 1075-1077.[2] Link
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Smith, A. B., & Adams, C. M. (2004).[2] "Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products." Accounts of Chemical Research, 37(6), 365-377. Link
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Yus, M., Nájera, C., & Foubelo, F. (2003).[2] "The Role of 1,3-Dithianes in Natural Product Synthesis." Tetrahedron, 59(32), 6147-6212. Link
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BenchChem. (2025).[5] "2-(4-Methoxyphenyl)-1,3-dithiane Technical Data." Chemical Database. Link[2]
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Seebach, D. (1969).[2] "Methods of Reactivity Umpolung." Synthesis, 1969(01), 17-36.[2] Link
